molecular formula C24H28N2O5 B13616084 (((9h-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine

(((9h-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine

Cat. No.: B13616084
M. Wt: 424.5 g/mol
InChI Key: ARLNPNXAFZGRDL-BTYIYWSLSA-N
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Description

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-leucyl-L-alanine (hereafter referred to as Fmoc-Leu-Ala-OH) is a dipeptide derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard protecting group in solid-phase peptide synthesis (SPPS). The Fmoc moiety enhances solubility in organic solvents and prevents undesired side reactions during peptide chain assembly . This compound consists of leucine (a branched-chain aliphatic amino acid) and alanine (a small hydrophobic residue), making it a model for studying hydrophobic interactions in peptide folding and aggregation.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C24H28N2O5/c1-14(2)12-21(22(27)25-15(3)23(28)29)26-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t15-,21-/m0/s1

InChI Key

ARLNPNXAFZGRDL-BTYIYWSLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategy

The synthesis of this compound predominantly employs solid-phase peptide synthesis (SPPS) techniques. SPPS allows for stepwise assembly of peptides on a solid resin, facilitating purification and improving yield. The Fmoc protecting group is widely used due to its stability under acidic conditions and easy removal under mild basic conditions, making it ideal for iterative peptide chain elongation.

Stepwise Synthesis Process

  • Starting Materials :

    • Fmoc-L-leucine (Fmoc-protected L-leucine)
    • L-alanine (free amino acid) or its activated derivative
  • Activation of Carboxyl Group :
    The carboxyl group of Fmoc-L-leucine is activated using coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or similar agents to form an active ester intermediate.

  • Coupling Reaction :
    The activated Fmoc-L-leucine is reacted with the amino group of L-alanine, which is either resin-bound or in solution, to form the dipeptide bond.

  • Fmoc Deprotection :
    If the synthesis is on solid support, the Fmoc group can be removed using mild bases such as 20% piperidine in DMF (dimethylformamide), exposing the free amino group for further elongation or cleavage.

  • Cleavage and Purification :
    After assembly, the dipeptide is cleaved from the resin (if solid-phase synthesis is used) and purified by preparative HPLC to achieve high purity (>98% typically).

Solid-Phase Peptide Synthesis (SPPS) Specifics

  • The use of Fmoc chemistry is standard, where the fluorenylmethoxycarbonyl group protects the amino terminus during coupling cycles.
  • Resin types such as Wang or Rink amide resin are commonly used to anchor the first amino acid (L-alanine or L-leucine derivative).
  • Coupling efficiency and suppression of aggregation are critical; recent advances include the use of synthesis tags (SynTags) to improve solubility and reduce aggregation during synthesis, enhancing overall yield and purity.

Data Table: Key Parameters in the Preparation of this compound

Parameter Details
Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]propanoic acid
Synthesis Method Solid-phase peptide synthesis (Fmoc-SPPS)
Coupling Reagents HATU, DIC, or similar peptide coupling agents
Deprotection Conditions 20% piperidine in DMF (for Fmoc removal)
Purification Preparative High-Performance Liquid Chromatography (HPLC)
Purity >98% (HPLC)
Common Resin Supports Wang resin, Rink amide resin
Typical Yield High, dependent on coupling efficiency and resin loading
Applications Intermediate in peptide synthesis, biochemical studies, drug development

Research Findings and Optimization Insights

Aggregation and Solubility Challenges

During SPPS, peptide chain aggregation can reduce coupling efficiency and purity. Recent studies have introduced synthesis tags (SynTags) such as Arg(Pbf) and MeDbz to suppress β-sheet formation and aggregation during peptide assembly. These tags improve peptide solubility and synthesis outcomes, which can be critical for dipeptides like this compound when incorporated into longer sequences.

Analytical Characterization

  • Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm molecular weight and purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy validates the chemical structure and stereochemistry.
  • HPLC profiles ensure the compound meets purity standards essential for downstream applications.

Chemical Reactions Analysis

Fmoc Deprotection Mechanism

The Fmoc group is selectively removed under mild basic conditions to expose the α-amino group for subsequent coupling.

Reaction Conditions:

AgentConcentrationTimeEfficiency
Piperidine20% in DMF20 min>95%
DBU2% in DMF10 min~90%

Deprotection generates a free amine and liberates the fluorenylmethyl byproduct, which is removed via washing. The reaction follows a β-elimination pathway, with piperidine acting as both a base and nucleophile .

Peptide Coupling Reactions

The deprotected amine undergoes coupling with activated carboxylic acids (e.g., Fmoc-amino acids) to extend the peptide chain.

Common Coupling Agents:

AgentActivatorSolventEfficiency
HATUDIPEADMF>98%
HBTUNMMDCM~95%
EDC/HOBt-DMF85–90%

Example Reaction:
Fmoc-Leu-Ala-OH+Fmoc-Xaa-OHHATU/DIPEAFmoc-Xaa-Leu-Ala-OH\text{Fmoc-Leu-Ala-OH} + \text{Fmoc-Xaa-OH} \xrightarrow{\text{HATU/DIPEA}} \text{Fmoc-Xaa-Leu-Ala-OH}

Coupling efficiency depends on steric hindrance from the leucine side chain, requiring optimized conditions for bulky residues .

Aspartimide Formation

Under basic conditions, the Ala-Leu sequence may undergo aspartimide formation at elevated temperatures.

Preventative Measures:

  • Use low-temperature (0–4°C) coupling .

  • Add 1% HOBt to the deprotection solution .

Oxidation of Leucine

Though leucine is not oxidation-prone, methionine-containing analogues (e.g., Fmoc-Met-Ala-OH) require inert atmospheres.

Incomplete Deprotection

Traces of residual Fmoc can be detected via HPLC or mass spectrometry. Repeating the deprotection step or increasing piperidine concentration resolves this .

Comparative Reactivity Table

Reaction TypeConditionsYieldKey Challenges
Fmoc Deprotection20% piperidine/DMF, 20 min95–98%Byproduct removal
HATU-Mediated Coupling4 eq HATU, 8 eq DIPEA, DMF98%Steric hindrance from Leu
EDC/HOBt Coupling5 eq EDC, 5 eq HOBt, DMF85–90%Lower efficiency with bulky residues

Scientific Research Applications

(((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Synthesis of complex peptides and proteins.

    Biology: Study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Development of peptide-based therapeutics and vaccines.

    Industry: Production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The primary mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Table 1: Comparison of Fmoc-Leu-Ala-OH with Selected Analogs
Compound Name Molecular Formula Molecular Weight Solubility (DMSO) Storage Conditions Key Applications References
Fmoc-Leu-Ala-OH C₂₄H₂₆N₂O₅* 422.47* Not explicitly reported Likely -20°C (powder) SPPS, hydrophobic peptide motifs -
Fmoc-L-aspartic acid C₁₉H₁₇NO₆ 355.34 100 mg/mL (281.42 mM) -20°C (3 years, powder) SPPS, acidic residue incorporation
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 Not reported -20°C (powder) SPPS, aromatic side-chain studies
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-4,4'-biphenylalanine C₃₀H₂₅NO₄ 463.52 Not reported Not reported SPPS, rigid backbone modification
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid C₂₅H₂₃N₂O₆S 479.52 Not reported Not reported Sulfonamide-functionalized peptides

*Calculated based on leucine (C₆H₁₃NO₂) and alanine (C₃H₇NO₂) with Fmoc (C₁₅H₁₃O₂).

Key Differences and Implications

Side-Chain Chemistry
  • Fmoc-Leu-Ala-OH features a hydrophobic leucine (isobutyl side chain) and alanine (methyl side chain), favoring non-polar interactions. In contrast, Fmoc-L-aspartic acid contains a carboxylic acid side chain, enabling hydrogen bonding and pH-sensitive behavior .
Solubility and Stability
  • Fmoc-L-aspartic acid demonstrates high DMSO solubility (281.42 mM), likely due to its polar side chain, whereas hydrophobic analogs like Fmoc-Leu-Ala-OH may require sonication or co-solvents for dissolution .
  • Storage stability varies: Fmoc-protected compounds generally require -20°C storage to prevent Fmoc cleavage, as seen in Fmoc-L-aspartic acid and (S)-2-...propanoic acid .

Biological Activity

The compound (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-leucyl-L-alanine, commonly referred to as Fmoc-Leu-Ala, is a derivative of amino acids that has garnered attention in biochemical research due to its unique properties and potential applications. This article delves into its biological activity, focusing on self-assembly characteristics, structural properties, and implications for drug design and synthesis.

Fmoc-Leu-Ala has the following chemical characteristics:

  • Molecular Formula : C18H17NO4
  • Molecular Weight : 311.34 g/mol
  • Physical State : Solid (white to almost white powder)
  • Purity : >98% (HPLC)

Self-Assembly Properties

Recent studies have highlighted the self-assembly behavior of Fmoc-Leu-Ala and related compounds. The self-assembled structures formed by these compounds are influenced by concentration and temperature, showcasing diverse morphologies:

CompoundMorphology at Room TemperatureMorphology on Heating
Fmoc-Ala-OHFlower-likeFlower-like
Fmoc-Leu-OHFlower-likeTube-like
Fmoc-Ile-OHFibers-likeTube-like (low), Fibers-like (high)
Fmoc-Val-OHFlower-like (low), Fibers-like (high)Fibers-like

In particular, Fmoc-Leu-OH exhibits flower-like structures at both low and high concentrations at room temperature, which transition to a tube-like structure upon heating .

Biological Activity

The biological activity of Fmoc-Leu-Ala can be inferred from its structural properties and self-assembly behavior. The ability to form distinct morphologies suggests potential applications in drug delivery systems and biomaterials. The amphiphilic nature of such compounds allows them to interact with biological membranes, potentially enhancing their therapeutic efficacy.

Case Studies

  • Drug Delivery Systems : Research indicates that self-assembled structures from Fmoc derivatives can encapsulate drugs, improving solubility and bioavailability. For instance, studies have shown that Fmoc-modified amino acids can form micelles capable of delivering hydrophobic drugs effectively .
  • Biomaterial Applications : The self-assembled structures of Fmoc-Leu-Ala have been explored for use in tissue engineering. Their ability to mimic natural extracellular matrices makes them suitable candidates for scaffolding materials in regenerative medicine .

The mechanisms underlying the biological activity of Fmoc-Leu-Ala involve:

  • Hydrophobic Interactions : The fluorenylmethoxycarbonyl group enhances hydrophobic interactions, facilitating the formation of stable aggregates in aqueous environments.
  • Hydrogen Bonding : The presence of amino acid residues allows for hydrogen bonding, contributing to the stability and functionality of the assembled structures.

Q & A

Q. What are the recommended storage conditions for Fmoc-Leu-Ala to ensure stability?

  • Methodological Answer : Store in a tightly sealed container at -20°C for long-term stability (up to 3 years) or 4°C for short-term storage (2 years). Protect from moisture and light to prevent Fmoc group degradation. Solutions in DMSO should be aliquoted and stored at -20°C for ≤1 month .

Q. What safety precautions are required when handling Fmoc-Leu-Ala?

  • Methodological Answer : Use PPE (gloves, lab coat, eye protection) and work in a fume hood. The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Avoid inhalation of dust and ensure adequate ventilation. In case of exposure, wash thoroughly and seek medical advice .

Q. How can solubility challenges be addressed during peptide synthesis?

  • Methodological Answer : Fmoc-Leu-Ala is soluble in DMSO (100 mg/mL, ~281 mM with sonication). For SPPS, dissolve in DMF or NMP. If precipitation occurs, add polar aprotic solvents (e.g., DCM:DMF 1:1) or use mild heating (≤40°C) .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-Leu-Ala in SPPS be optimized?

  • Methodological Answer :
  • Coupling Agents : Use HBTU/HOBt or COMU in DMF for activation (1:1:2 molar ratio of amino acid:coupling agent:base).
  • Microwave Assistance : Microwave irradiation (50°C, 10–15W) reduces reaction time by 30% compared to conventional methods .
  • Monitoring : Perform Kaiser tests or monitor by LC-MS for unreacted amino groups.

Q. What analytical techniques are critical for characterizing Fmoc-Leu-Ala purity?

  • Methodological Answer :
Technique Parameters Key Observations
HPLC C18 column, 0.1% TFA in H2O/ACN gradient (5→95% ACN over 20 min)Retention time ~12–14 min; monitor for deprotection byproducts
LC-MS ESI+ mode[M+H]<sup>+</sup> at m/z 467.2 (calc. 467.5)
<sup>1</sup>H NMR DMSO-d6δ 7.3–7.8 ppm (Fmoc aromatic protons); δ 0.8–1.0 ppm (Leu side-chain)

Q. How to resolve contradictions in toxicity data for risk assessment?

  • Methodological Answer : While acute toxicity is classified as Category 4, chronic toxicity data are unavailable. Assume worst-case scenarios:
  • Conduct AMES tests for mutagenicity.
  • Use in silico tools (e.g., OECD QSAR Toolbox) to predict ecotoxicity.
  • Adhere to ALARA principles (As Low As Reasonably Achievable) during handling .

Q. What strategies mitigate Fmoc deprotection during synthesis?

  • Methodological Answer :
  • Avoid prolonged exposure to piperidine (>20 min) during deprotection steps.
  • Use milder bases (e.g., 20% 4-methylpiperidine in DMF) for acid-sensitive sequences.
  • Monitor by TLC (Rf ~0.5 in EtOAc:hexane 1:1) for premature deprotection .

Data Contradiction Analysis

Q. Why do different sources report varying storage stability for Fmoc-protected peptides?

  • Methodological Answer : Stability discrepancies arise from differences in:
  • Impurity profiles (e.g., residual TFA or moisture).
  • Analytical thresholds (HPLC purity criteria: ≥95% vs. ≥90%).
    Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and compare with lot-specific COA data .

Experimental Design Considerations

Q. How to design experiments for assessing thermal stability?

  • Methodological Answer :
  • TGA/DSC : Measure decomposition onset temperature (typically >150°C for Fmoc peptides).
  • Stressed Conditions : Incubate at 50°C, 70°C, and 90°C in inert (N2) and humid environments. Monitor by HPLC for degradation products (e.g., free Leu-Ala) .

Structural and Functional Analogues

Q. How does Fmoc-Leu-Ala compare to analogs with fluorinated side chains?

  • Methodological Answer :
Compound Structural Feature Impact on Bioactivity
Fmoc-Leu-AlaNative Leu side chainStandard peptide backbone
3-((Fmoc)amino)-4-(3,5-difluorophenyl)butanoic acidDifluorophenyl groupEnhanced metabolic stability
Substitution with fluorinated groups improves protease resistance but may alter solubility.

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